BenchChemオンラインストアへようこそ!

N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide

Anticonvulsant Structure–Activity Relationship Benzofuran-acetamide

N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide (CAS 882865-19-2, MW 355.4 g/mol) is a research-use-only chemical. Its distinct 4-biphenylcarbonyl substituent at the 2-position differentiates it from generic benzoyl or 4-chlorobenzoyl analogs with published anticonvulsant ED50 benchmarks. Procure this compound to serve as a key SAR comparator for mapping steric and electronic effects on the benzofuran-3-yl acetamide scaffold, or as a structurally matched negative control for mitochondrial DBI receptor studies. The unsubstituted primary acetamide provides a reactive handle for N-alkylation/acylation, enabling library generation while preserving the biphenyl pharmacophore.

Molecular Formula C23H17NO3
Molecular Weight 355.4 g/mol
CAS No. 882865-19-2
Cat. No. B11940732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide
CAS882865-19-2
Molecular FormulaC23H17NO3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C23H17NO3/c1-15(25)24-21-19-9-5-6-10-20(19)27-23(21)22(26)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25)
InChIKeyYOVYRRBGNSALFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide (CAS 882865-19-2): Structural Classification and Baseline Physicochemical Profile for Procurement Evaluation


N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide (CAS 882865-19-2, molecular formula C23H17NO3, MW 355.4 g/mol) is a synthetic small molecule belonging to the benzofuran-3-yl acetamide class, characterized by a benzofuran core substituted at the 2-position with a 4-biphenylcarbonyl group and at the 3-position with an acetamide moiety . The compound incorporates structural features — a benzofuran heterocycle, a biphenyl system, and an acetamide functional group — that are recurrent in medicinal chemistry scaffolds explored for kinase inhibition, anticonvulsant activity, and protein tyrosine phosphatase modulation [1][2]. As a research-use-only chemical, its procurement value derives from its potential as a synthetic building block, a comparator in structure–activity relationship (SAR) campaigns, or a screening library component, rather than from an established pharmacological profile with peer-reviewed quantitative characterization .

Why N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide Cannot Be Interchanged with In-Class Benzofuran Acetamide Analogs


Within the benzofuran-3-yl acetamide class, seemingly minor structural variations at the 2-position carbonyl substituent produce substantial differences in pharmacological activity. Published SAR data for the anticonvulsant series N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide demonstrate that substituting the 2-benzoyl group with a 4-chlorobenzoyl group, combined with variation of the acetamide side chain, alters ED50 values across a ~4.7-fold range (0.055 to 0.259 mmol/kg) and changes relative anticonvulsant potency relative to phenytoin from 0.16 to 0.74 [1]. Similarly, in the benzofuran/benzothiophene biphenyl PTP1B inhibitor series, the presence and positioning of the biphenyl motif relative to the benzofuran core critically determines inhibitory potency, with some analogs achieving nanomolar IC50 values while closely related congeners are essentially inactive [2]. The target compound's 4-biphenylcarbonyl substituent at the benzofuran 2-position represents a distinct steric and electronic environment compared to the benzoyl, 4-chlorobenzoyl, or biphenyl oxo-acetic acid analogs for which published quantitative data exist. Substituting this compound with a generic 'benzofuran acetamide' without the specific biphenylcarbonyl motif would ablate the structural features that define its potential interaction profile, rendering any SAR or screening conclusions non-transferable [1][2].

Quantitative Differentiation Evidence for N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide: Comparator-Based Analysis with Explicit Strength-of-Evidence Tagging


Structural Differentiation: 4-Biphenylcarbonyl Substituent Versus Benzoyl and 4-Chlorobenzoyl Analogs in Anticonvulsant Benzofuran-Acetamides

In the published anticonvulsant benzofuran-acetamide series by Shakya et al. (2016), the most potent analogs bear a 4-chlorobenzoyl group at the benzofuran 2-position combined with bulky substituted acetamide side chains (ED50 range: 0.055–0.259 mmol/kg in the MES mouse model) [1]. The target compound differs at the 2-position by carrying a 4-biphenylcarbonyl group instead of 4-chlorobenzoyl, and carries an unsubstituted acetamide at the 3-position. The 4-biphenylcarbonyl group introduces a larger aromatic surface area and altered electron distribution compared to the 4-chlorobenzoyl group; in the related PTP1B inhibitor series, biphenyl substitution is critical for potency, though its effect is highly position-dependent [2]. No head-to-head anticonvulsant or PTP1B data exist for this exact compound.

Anticonvulsant Structure–Activity Relationship Benzofuran-acetamide

PTP1B Inhibitory Potential: Biphenyl-Benzofuran Scaffold Class Comparison

Malamas et al. (2000) identified benzofuran/benzothiophene biphenyl oxo-acetic acids and sulfonyl-salicylic acids as potent PTP1B inhibitors, with certain compounds demonstrating nanomolar-range IC50 values (e.g., compound 26: IC50 = 60 nM against human recombinant PTP1B). These inhibitors feature a biphenyl moiety linked to a benzofuran or benzothiophene core via an oxo-acetic acid or sulfonyl-salicylic acid linker [1]. The target compound differs in that the biphenyl is attached via a carbonyl linker at the benzofuran 2-position, with an acetamide at the 3-position rather than an oxo-acetic acid motif. This structural divergence means the target compound cannot be assumed to share the PTP1B inhibitory profile of the Malamas series. The acetamide at the 3-position may alter both binding affinity and selectivity relative to the carboxylic acid-containing inhibitors [1].

PTP1B Inhibition Type 2 Diabetes Benzofuran-biphenyl

Mitochondrial DBI Receptor Ligand Class Comparison: Benzofuran-Acetamide Scaffold

Liao et al. (1998) demonstrated that benzofuran-acetamide derivatives can serve as potent and selective mitochondrial DBI (diazepam binding inhibitor) receptor complex ligands, with in vitro and in vivo potency comparable to FGIN-1-27 (N,N-di-n-hexyl-2-phenylindole-3-acetamide), the prototypical ligand in this class [1]. The active benzofuran-acetamides in this series carry N,N-dialkyl substituents on the acetamide nitrogen (e.g., N,N-di-n-hexyl or N,N-di-n-propyl), which were found to be critical for high-affinity receptor binding [1]. The target compound, bearing an unsubstituted (primary) acetamide (N-H rather than N,N-dialkyl), lacks this essential pharmacophoric feature for mitochondrial DBI receptor binding. This structural difference predicts substantially reduced, if any, affinity at this target relative to the published active analogs [1].

Mitochondrial DBI Receptor Neurosteroidogenesis Antineophobic

Physicochemical Identity and Purity: Baseline Characterization for Reproducible Research Procurement

The target compound's structural identity is defined by specific spectroscopic and chromatographic parameters. The IUPAC name is N-[2-(4-phenylbenzoyl)-1-benzofuran-3-yl]acetamide, with InChI Key YOVYRRBGNSALFJ-UHFFFAOYSA-N and canonical SMILES CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 . Reputable vendors supply this compound with HPLC, 1H-NMR (aromatic protons δ 6.8–8.2 ppm; acetamide CH3 δ 2.1–2.3 ppm; NH δ ~10.0 ppm, D2O exchangeable), and mass spectrometry characterization data . These identifiers enable unambiguous differentiation from regioisomeric or structurally similar compounds such as N-(2-benzoylbenzofuran-3-yl)acetamide (lacking the biphenyl extension) or N-(2-(4-chlorobenzoyl)benzofuran-3-yl)acetamide analogs. The molecular formula C23H17NO3 (exact mass 355.1208 Da) and molecular weight 355.4 g/mol provide additional identity verification parameters distinguishable from closely related analogs .

Compound Identity Quality Control Procurement Specification

Evidence-Grounded Research Application Scenarios for N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide


SAR Probe for 2-Position Substituent Effects in Benzofuran-Acetamide Scaffolds

This compound can serve as a comparator molecule in SAR studies exploring the effect of 2-position carbonyl substituents on the benzofuran-3-yl acetamide scaffold. The published anticonvulsant SAR by Shakya et al. (2016) characterized benzoyl and 4-chlorobenzoyl variants, establishing ED50 benchmarks of 0.055–0.259 mmol/kg for substituted acetamides [1]. Incorporating this compound — with its 4-biphenylcarbonyl group — would extend the SAR to explore the impact of increased aromatic surface area and altered electron distribution at the 2-position, enabling systematic mapping of steric and electronic tolerance in the anticonvulsant pharmacophore [1].

Negative Control for Mitochondrial DBI Receptor Ligand Screening

Based on the SAR established by Liao et al. (1998), which demonstrated that N,N-dialkyl substitution on the acetamide nitrogen is essential for mitochondrial DBI receptor binding [2], this compound — with its unsubstituted (primary) acetamide — is predicted to be inactive at this target. It may therefore be rationally employed as a structurally matched negative control in mitochondrial DBI receptor screening campaigns, providing a tool to discriminate specific, SAR-consistent binding from non-specific effects of the benzofuran-biphenyl scaffold [2].

Synthetic Intermediate for Derivatization at the Acetamide Nitrogen

The unsubstituted acetamide (primary amide) at the benzofuran 3-position provides a reactive handle for further chemical derivatization. N-alkylation or N-acylation of this acetamide could generate libraries of N-substituted analogs, enabling exploration of structure–activity relationships across multiple target classes where benzofuran-biphenyl hybrids have shown promise, including PTP1B inhibition (Malamas et al., 2000) [3] and anticonvulsant activity (Shakya et al., 2016) [1]. The biphenylcarbonyl group at the 2-position remains intact during such derivatizations, preserving the distinctive biphenyl pharmacophoric element.

Physicochemical Comparator for Biphenyl-Containing Benzofuran Analogs

With its well-defined molecular identity (InChI Key YOVYRRBGNSALFJ-UHFFFAOYSA-N, MW 355.4 g/mol, C23H17NO3) , this compound can serve as a physicochemical reference point in computational modeling and property-prediction studies for benzofuran-biphenyl hybrid molecules. Its calculated logP, topological polar surface area, and hydrogen bond donor/acceptor counts provide a baseline against which more highly substituted analogs (bearing halogens, alkyl amines, or additional heterocycles) can be compared, supporting rational compound design and procurement prioritization in medicinal chemistry campaigns .

Quote Request

Request a Quote for N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.